Cas no 106261-48-7 (4-[(4-methylpiperazin-1-yl)methyl]benzoic acid)

4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid is a versatile organic compound featuring a benzoic acid core substituted with a 4-methylpiperazinylmethyl group at the para position. This structural motif imparts both hydrophilic and lipophilic properties, making it valuable as an intermediate in pharmaceutical synthesis, particularly for drug candidates targeting central nervous system (CNS) disorders. The methylpiperazine moiety enhances solubility and bioavailability, while the carboxylic acid group allows for further derivatization via esterification or amidation. Its well-defined reactivity and stability under standard conditions make it suitable for scalable production. The compound is commonly employed in medicinal chemistry for the development of kinase inhibitors and receptor modulators.
4-[(4-methylpiperazin-1-yl)methyl]benzoic acid structure
106261-48-7 structure
Product Name:4-[(4-methylpiperazin-1-yl)methyl]benzoic acid
CAS No:106261-48-7
MF:C13H18N2O2
MW:234.294223308563
MDL:MFCD01632530
CID:62602
PubChem ID:4769782
Update Time:2025-05-20

4-[(4-methylpiperazin-1-yl)methyl]benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid
    • 4-(4-Methyl-1-piperazinylmethyl)benzoic acid
    • 4-((4-methylpiperazin-1-yl)methyl)benzoic acid
    • Benzoic acid, 4-[(4-methyl-1-piperazinyl)methyl]-
    • 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid
    • 4-(4-Methylpiperazinyl)methylbenzoicacid
    • Imatinib-int G
    • 4-[(4-Methyl-1-piperaziny)Methyl]benzoic acid dihy
    • 4-[(4-Methyl-1-piperaziny)methyl]benzoic acid dihydrochloride
    • Imatinib Related Compound (4-(4-Methylpiperazin-1-yl)methyl)benzoic Acid)
    • 4-(4-methylpiperazinomethyl)benzoic acid
    • Benzoic acid,4-[(4-methyl-1-piperazinyl)methyl]-
    • ZJUXJQSYXBYFFO-UHFFFAOYSA-N
    • STK256888
    • 4-(4-Methyl-piperazin-1-ylmethyl)-benzoic acid
    • DTXSID30406374
    • 4-((4-METHYLPIPERAZIN-1-YL)METHYL)BENZOICACID
    • 106261-48-7
    • 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid
    • Benzoic acid, 4-((4-methyl-1-piperazinyl)methyl)-
    • AC-7235
    • 4-(4-methylpiperazinyl)methyl benzoic acid
    • SY005284
    • SCHEMBL65179
    • M4XAX7UGT4
    • CS-D0423
    • 4-(4-methyl-piperazine-1-ylmethyl)-benzoic acid
    • 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid
    • SB14846
    • 4-(4-methylpiperazin-1-ylmethyl)-benzoic acid
    • BB 0259219
    • UNII-M4XAX7UGT4
    • 4-(4-methylpiperazin-1-yl)methylbenzoic acid
    • J-513168
    • 4-(N-Methylpiperazinyl)methyl benzoic acid, AldrichCPR
    • AKOS000104860
    • MFCD01632530
    • DS-10440
    • FT-0651484
    • 4-((4-Methylpiperazinyl)methyl)benzoic acid
    • 4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid; 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid; 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid; 4-(4-Methylpiperazinyl)methylbenzoic acid
    • DB-012767
    • ALBB-029682
    • MDL: MFCD01632530
    • Inchi: 1S/C13H18N2O2/c1-14-6-8-15(9-7-14)10-11-2-4-12(5-3-11)13(16)17/h2-5H,6-10H2,1H3,(H,16,17)
    • InChI Key: ZJUXJQSYXBYFFO-UHFFFAOYSA-N
    • SMILES: OC(C1C=CC(=CC=1)CN1CCN(C)CC1)=O

Computed Properties

  • Exact Mass: 234.13700
  • Monoisotopic Mass: 234.136827821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.8
  • XLogP3: -1.2

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 377.2±32.0 °C at 760 mmHg
  • Flash Point: 181.923℃
  • Water Partition Coefficient: Slightly soluble in water.
  • PSA: 43.78000
  • LogP: 1.00800
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

4-[(4-methylpiperazin-1-yl)methyl]benzoic acid Security Information

4-[(4-methylpiperazin-1-yl)methyl]benzoic acid Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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4-[(4-methylpiperazin-1-yl)methyl]benzoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:106261-48-7)4-[(4-methylpiperazin-1-yl)methyl]benzoic acid
Order Number:A801403
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:37
Price ($):207.0
Email:sales@amadischem.com

Additional information on 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid

Introduction to 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid (CAS No. 106261-48-7)

4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, identified by its Chemical Abstracts Service (CAS) number 106261-48-7, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This molecule, featuring a benzoic acid core substituted with a 4-methylpiperazine moiety, has garnered attention due to its structural features and potential biological activities. The presence of the 4-methylpiperazine group introduces a unique pharmacophore that can interact with various biological targets, making it a valuable scaffold for drug discovery and development.

The compound's structure combines the rigidity of the benzoic acid ring with the flexibility and hydrogen bonding capabilities of the piperazine derivative. This combination has been explored in the design of molecules targeting neurological and cardiovascular systems. Recent studies have highlighted the utility of such derivatives in modulating neurotransmitter receptors, particularly those involved in conditions like depression, anxiety, and hypertension.

In the context of modern drug design, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid represents an example of how structural modifications can enhance binding affinity and selectivity. The benzoic acid moiety is well-known for its role in various pharmacological applications, while the 4-methylpiperazine component adds a layer of complexity that can fine-tune pharmacokinetic properties. This balance has led to its investigation as a potential lead compound in the development of novel therapeutics.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of this compound with high precision. Molecular docking studies have suggested that 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid may interact with enzymes and receptors involved in metabolic pathways, offering insights into its potential therapeutic effects. For instance, its ability to modulate enzyme activity could make it relevant in the treatment of metabolic disorders.

The synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid has been optimized through various synthetic routes, ensuring high yield and purity. These synthetic methodologies are critical for producing sufficient quantities for preclinical studies. The development of efficient synthetic pathways not only facilitates research but also paves the way for large-scale production if clinical efficacy is demonstrated.

Preclinical studies have begun to explore the pharmacological profile of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, focusing on its potential as an anti-inflammatory agent. The benzoic acid derivative has shown promise in reducing inflammation by inhibiting key pro-inflammatory cytokines. Additionally, preliminary data suggest that it may exhibit antioxidant properties, which could be beneficial in protecting against oxidative stress-related diseases.

The role of 4-methylpiperazine derivatives in central nervous system (CNS) drugs cannot be overstated. This particular moiety has been extensively studied for its ability to cross the blood-brain barrier and interact with CNS receptors. In this regard, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid may serve as a precursor for developing novel psychotropic agents. Its interaction with serotonin and dopamine receptors has been hypothesized to contribute to its potential therapeutic effects in mood disorders.

From a regulatory perspective, ensuring the safety and efficacy of new compounds like 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid is paramount. Rigorous testing protocols are employed to evaluate its toxicity profile and pharmacokinetic behavior before moving into human trials. These studies are essential for understanding how the body processes the compound and identifying any potential side effects.

The integration of machine learning and artificial intelligence into drug discovery has accelerated the identification of promising candidates like 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid. Predictive models can analyze vast datasets to identify molecular features that correlate with biological activity, streamlining the process of lead optimization. This approach has significantly reduced the time required to develop new drugs, making compounds like this one more accessible for therapeutic use.

In conclusion, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid (CAS No. 106261-48-7) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and interactions with biological targets make it a compelling candidate for further investigation. As research continues, we can expect more insights into its therapeutic applications and mechanisms of action, potentially leading to new treatments for various diseases.

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Amadis Chemical Company Limited
(CAS:106261-48-7)4-[(4-methylpiperazin-1-yl)methyl]benzoic acid
A801403
Purity:99%
Quantity:25g
Price ($):207.0
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